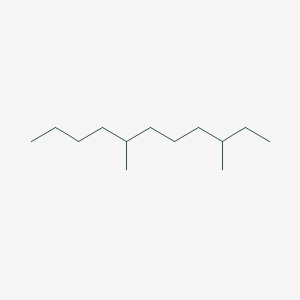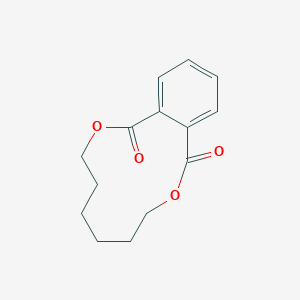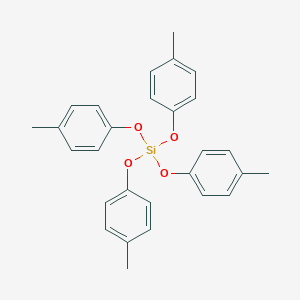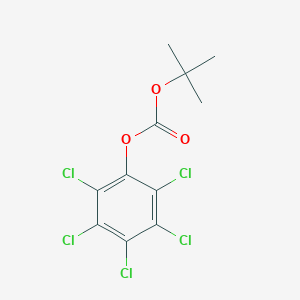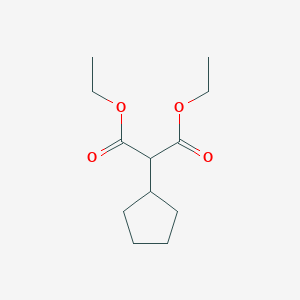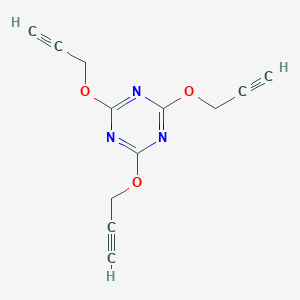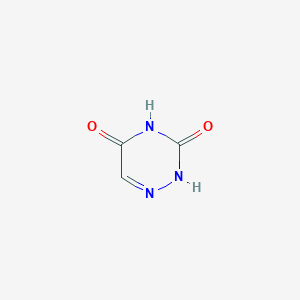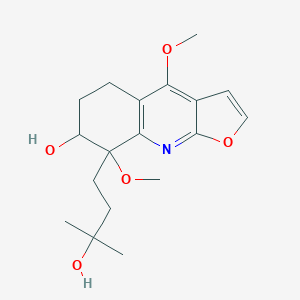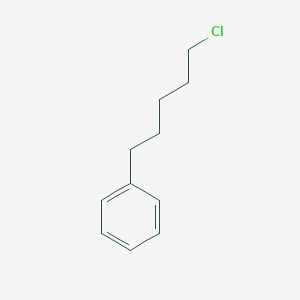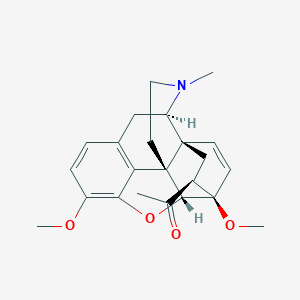
1-(3,5-Dichloro-2-hydroxyphényl)propan-1-one
Vue d'ensemble
Description
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Applications De Recherche Scientifique
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It has been noted for its antimicrobial properties, particularly against strains such asStaphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of these microbial species.
Méthodes De Préparation
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3,5-dichlorophenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
3,5-Dichlorophenol+Propionyl chlorideAlCl31-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Comparaison Avec Des Composés Similaires
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)-1-propanone: Differing by the presence of hydroxyl groups instead of chlorine atoms.
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Differing by the length of the carbon chain.
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-propanone: Differing by the presence of bulky tert-butyl groups.
Propriétés
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353018 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18430-74-5 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?
A1: The reaction of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one with hydrazine hydrate leads to the formation of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. This compound, characterized by its symmetrical structure with a central N—N bond, exhibits intramolecular O—H⋯N and intermolecular C—H⋯Cl hydrogen bonds, which contribute to the stability of its crystal structure [].
Q2: Are there any known applications of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol, the product of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?
A2: The provided research focuses primarily on the synthesis and structural characterization of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. Further research is needed to explore potential applications of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
